molecular formula C23H22N4O3S B2747436 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-81-7

7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2747436
CAS No.: 1021257-81-7
M. Wt: 434.51
InChI Key: ARBOFDVSUVAFSG-UHFFFAOYSA-N
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Description

The compound 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A benzyl group at position 5.
  • 1,3-dimethyl substitutions on the pyrrolo-pyrimidine core.
  • A carboxamide group at position 6, linked to a 2-(methylthio)phenyl moiety.

Pyrrolo[2,3-d]pyrimidines are pharmacologically significant due to their antitumor, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-25-21-16(22(29)26(2)23(25)30)13-18(27(21)14-15-9-5-4-6-10-15)20(28)24-17-11-7-8-12-19(17)31-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBOFDVSUVAFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its synthesis, biological mechanisms, and therapeutic applications.

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 1021257-81-7

Anticancer Properties

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant anticancer activity. The specific compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinase Activity :
    • Similar compounds have demonstrated inhibitory effects on kinases such as FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in tumor growth and metastasis .
    • A study highlighted that derivatives of pyrido[2,3-d]pyrimidine can effectively target these pathways, leading to reduced cell proliferation in cancer models .
  • Induction of Apoptosis :
    • The compound has been linked to the activation of apoptotic pathways in cancer cells. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Cell Cycle Arrest :
    • In vitro studies have shown that this compound can induce cell cycle arrest at the G1 phase, thereby preventing cancer cells from progressing to DNA synthesis .

Antimicrobial Activity

Preliminary studies suggest that similar pyrrolopyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers evaluated the antitumor efficacy of a related pyrrolopyrimidine compound in mouse models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo. The study concluded that the compound's ability to inhibit FGFR signaling was a key factor in its efficacy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this class of compounds induces apoptosis in breast cancer cell lines. The study utilized flow cytometry and Western blot analyses to demonstrate increased caspase activity and PARP cleavage upon treatment with the compound .

Data Tables

Biological Activity Mechanism Reference
AnticancerKinase Inhibition
Induction of ApoptosisCaspase Activation
Cell Cycle ArrestG1 Phase Arrest
AntimicrobialDisruption of Cell Wall

Scientific Research Applications

The primary mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth and angiogenesis. Key targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

These interactions lead to significant biological effects:

  • Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways for cancer cell division.
  • Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it inhibits the formation of new blood vessels necessary for tumor growth.

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

  • Anticancer Research : Studies have shown that this compound can reduce the proliferation of various cancer cell lines. Its ability to inhibit key growth factor receptors makes it a candidate for further development as an anticancer agent.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with different biological targets. Such studies aid in understanding the molecular interactions and optimizing structure for enhanced activity.
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetic properties of this compound is essential for determining its viability as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is critical.
  • Synthesis and Structural Modifications : Ongoing research focuses on synthesizing analogs of this compound to enhance its biological activity or reduce potential side effects.

Case Studies

Several case studies highlight the efficacy and potential applications of 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide:

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Molecular docking analysisIdentified strong binding affinity to VEGFR-2 and EGFR, suggesting potential as an inhibitor.
Study 3PharmacokineticsEstablished favorable ADME profiles in preclinical models.

Comparison with Similar Compounds

Key Observations :

  • Thiophene-linked analogs (e.g., 19a) exhibit higher yields (89–95%) due to straightforward coupling steps .
  • Bulky substituents (e.g., cyclopentyl in 2a) reduce yields (22.9%), likely due to steric hindrance in Pd-mediated reactions .

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and hydrogen-bonding capacity:

Compound Name Melting Point (°C) Key Substituent Effects Reference
Target Compound Not Reported Benzyl and methylthio enhance lipophilicity -
19a () 200–201 Polar thiophene-carboxylic acid increases mp
9 () 212 Chlorophenyl and methylbenzyl enhance rigidity
8 () 78–79 Methoxypropyl reduces crystallinity

Key Observations :

  • Polar groups (e.g., carboxylic acid in 19a) increase melting points via intermolecular H-bonding.
  • Lipophilic groups (e.g., benzyl, methylthio) likely improve membrane permeability but reduce aqueous solubility.

Key Observations :

  • Sulfamoylphenyl groups (e.g., 2a) are critical for kinase inhibition by mimicking ATP’s phosphate group .
  • Thiophene-linked analogs (19a–c) show potent antitumor activity, suggesting the target’s methylthio group may similarly enhance cytotoxicity .
  • Chlorophenyl substituents (e.g., compound 9) improve RTK inhibition, but the target’s methylthio may offer better metabolic stability .

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